molecular formula C10H20N2O B1265459 N,N-Diethylnipecotamide CAS No. 3367-95-1

N,N-Diethylnipecotamide

Cat. No. B1265459
Key on ui cas rn: 3367-95-1
M. Wt: 184.28 g/mol
InChI Key: ZXQKYQVJDRTTLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07268232B2

Procedure details

A solution of 1-cyano-4-fluoronaphthalene in pyridine (0.6 M, 1 mL) was transferred to a Pyrex tube and N,N-diethylnipecotamide (447 mg, 2.4 mmol) was added. The tube was capped and the reaction tube was exposed to microwave irradiation (220° C., 10 min). The reaction mixture was concentrated and purified according to Purification Method A.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
447 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6](F)=[CH:5][CH:4]=1)#[N:2].[CH2:14]([N:16]([CH2:25][CH3:26])[C:17](=[O:24])[CH:18]1[CH2:23][CH2:22][CH2:21][NH:20][CH2:19]1)[CH3:15]>N1C=CC=CC=1>[CH2:25]([N:16]([CH2:14][CH3:15])[C:17]([CH:18]1[CH2:23][CH2:22][CH2:21][N:20]([C:6]2[C:7]3[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=3)[C:3]([C:1]#[N:2])=[CH:4][CH:5]=2)[CH2:19]1)=[O:24])[CH3:26]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC=C(C2=CC=CC=C12)F
Step Two
Name
Quantity
447 mg
Type
reactant
Smiles
C(C)N(C(C1CNCCC1)=O)CC
Step Three
Name
Quantity
1 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The tube was capped
CUSTOM
Type
CUSTOM
Details
the reaction tube was exposed to microwave irradiation (220° C., 10 min)
Duration
10 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified
CUSTOM
Type
CUSTOM
Details
according to Purification Method A

Outcomes

Product
Name
Type
Smiles
C(C)N(C(=O)C1CN(CCC1)C1=CC=C(C2=CC=CC=C12)C#N)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.